Cas no 1808069-61-5 ((1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine)

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a fluorophenyl substituent, which confers unique steric and electronic properties. Its rigid cyclopropane ring enhances conformational stability, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The presence of the fluorine atom improves metabolic stability and bioavailability, while the stereospecific (1S,2S) configuration ensures precise enantiomeric control, critical for selective biological activity. This compound is particularly useful in the development of CNS-targeting drugs and enzyme inhibitors due to its structural rigidity and functional group versatility. High purity and well-defined stereochemistry make it a reliable building block for advanced medicinal chemistry research.
(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine structure
1808069-61-5 structure
Product name:(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine
CAS No:1808069-61-5
MF:C10H12FN
MW:165.207386016846
CID:5746423
PubChem ID:91647768

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS026743553
    • EN300-194940
    • 1808069-61-5
    • (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine
    • Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl-, (1S,2S)-
    • Inchi: 1S/C10H12FN/c1-7-6-10(7,12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3/t7-,10-/m0/s1
    • InChI Key: FWDIYHKFXYHPJH-XVKPBYJWSA-N
    • SMILES: FC1C=CC(=CC=1)[C@@]1(C[C@@H]1C)N

Computed Properties

  • Exact Mass: 165.095377549g/mol
  • Monoisotopic Mass: 165.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.119±0.06 g/cm3(Predicted)
  • Boiling Point: 218.0±33.0 °C(Predicted)
  • pka: 7.75±0.40(Predicted)

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-194940-0.25g
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine
1808069-61-5
0.25g
$2353.0 2023-09-17
Enamine
EN300-194940-0.5g
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine
1808069-61-5
0.5g
$2455.0 2023-09-17
Enamine
EN300-194940-5.0g
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine
1808069-61-5
5g
$7420.0 2023-05-26
Enamine
EN300-194940-10.0g
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine
1808069-61-5
10g
$11001.0 2023-05-26
Enamine
EN300-194940-0.05g
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine
1808069-61-5
0.05g
$2148.0 2023-09-17
Enamine
EN300-194940-2.5g
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine
1808069-61-5
2.5g
$5014.0 2023-09-17
Enamine
EN300-194940-5g
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine
1808069-61-5
5g
$7420.0 2023-09-17
Enamine
EN300-194940-10g
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine
1808069-61-5
10g
$11001.0 2023-09-17
Enamine
EN300-194940-1g
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine
1808069-61-5
1g
$2558.0 2023-09-17
Enamine
EN300-194940-0.1g
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine
1808069-61-5
0.1g
$2251.0 2023-09-17

Additional information on (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine: A Comprehensive Overview

The compound (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine (CAS No. 1808069-61-5) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopropane derivatives, which have garnered attention in recent years due to their unique electronic properties and structural rigidity. The presence of a fluorophenyl group and a methyl substituent introduces additional complexity to its molecular architecture, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The cyclopropane ring in this compound is known for its high strain energy, which can be harnessed to design molecules with enhanced bioactivity. The 4-fluorophenyl group further enhances the compound's electronic properties, making it a promising candidate for applications in medicinal chemistry. Fluorine substitution is particularly valuable due to its ability to modulate pharmacokinetic profiles and improve drug-likeness.

The synthesis of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine involves a multi-step process that combines principles from organic synthesis and stereochemistry. Researchers have employed various strategies, including ring-opening reactions of aziridines and asymmetric catalysis, to achieve the desired stereochemistry. The stereochemical integrity of this compound is crucial for its biological activity, as stereochemistry often plays a decisive role in molecular recognition and binding affinity.

In terms of applications, this compound has shown potential in the development of novel therapeutic agents. Its structure suggests possible interactions with various biological targets, including enzymes and receptors. Recent computational studies have predicted that the cyclopropane ring could serve as a scaffold for designing inhibitors of protein kinases, which are implicated in numerous disease states such as cancer and inflammatory disorders.

The 4-fluorophenyl group also contributes to the compound's lipophilicity, which is an essential parameter for drug absorption and distribution. This property makes it a valuable lead compound for further optimization in drug design pipelines. Additionally, the methyl substituent at the cyclopropane ring enhances the molecule's stability, reducing the likelihood of premature degradation in biological systems.

From a toxicological perspective, understanding the safety profile of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine is critical before advancing it into clinical trials. Preliminary studies have indicated that the compound exhibits low acute toxicity in preclinical models. However, long-term toxicity studies are still required to fully assess its safety profile.

Looking ahead, advancements in synthetic methodology and computational modeling are expected to further enhance our understanding of this compound's properties. The integration of machine learning algorithms with traditional drug discovery approaches could accelerate the identification of optimal analogs with improved potency and selectivity.

In conclusion, (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine represents a promising lead compound with diverse applications in medicinal chemistry. Its unique structure and functional groups make it an attractive target for further research and development. As our understanding of its biological activity and safety profile continues to grow, this compound has the potential to contribute significantly to the advancement of novel therapeutic interventions.

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